

A Technical Guide to Quantum Chemical Calculations of Aluminum Trifluoride (AlF₃) Properties

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Compound of Interest

Compound Name: Aluminium fluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations used to determine the properties of Aluminum Trifluoride (AlF₃). It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this important inorganic compound. The guide details the methodologies employed in both theoretical calculations and experimental validations, presents key quantitative data in a structured format, and visualizes the computational workflows involved.

Computational and Experimental Methodologies

The study of AlF₃ properties relies on a combination of sophisticated computational models and experimental validation techniques. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to predicting the structural, electronic, and vibrational characteristics of AlF₃.

A typical workflow for the quantum chemical calculation of AlF₃ properties involves several key steps, from geometry optimization to the calculation of various material properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Geometry Optimization: The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule or crystal.[1] This is an iterative process where the energy and gradients of the system are calculated repeatedly while adjusting the atomic coordinates until a stationary point on the potential energy surface is found.[1] For solid-state AlF_3 , this involves optimizing the lattice parameters and the positions of the atoms within the unit cell.[2][3]

Property Calculations: Once the geometry is optimized, a range of properties can be calculated. These include:

- **Electronic Properties:** The electronic band structure, density of states (DOS), and band gap are calculated to understand the electronic nature of the material.[4] Many-body effects can be included through the GW approximation to improve the accuracy of the band gap calculation.[5]
- **Vibrational Properties:** Phonon frequencies are calculated to analyze the vibrational modes of the crystal lattice.[2] These are essential for understanding the infrared (IR) and Raman spectra of the material and for calculating thermodynamic properties.[6]
- **Thermodynamic Properties:** Properties such as the enthalpy of formation, Gibbs free energy, entropy, and heat capacity are calculated from the vibrational frequencies and electronic energies.[6][7][8]

Common Theoretical Approaches:

- **Density Functional Theory (DFT):** This is the most widely used method for solid-state calculations. Functionals such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization are commonly employed.[4][7] Hybrid exchange-correlation functionals are also used to improve the accuracy of the calculations, particularly for vibrational properties.[2]
- **Ab Initio Methods:** These methods are based on first principles and do not rely on empirical parameters.[7] They are computationally more expensive but can provide very accurate results.
- **Molecular Dynamics (MD):** MD simulations are used to study the behavior of AlF_3 at different temperatures and pressures, particularly in molten salt systems.[9]

Experimental techniques are crucial for validating the results of quantum chemical calculations.

- X-ray Diffraction (XRD): Used to determine the crystal structure and lattice parameters of solid AlF_3 .[\[10\]](#)
- Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are used to probe the electronic structure and density of states.[\[4\]](#)
- Electron Energy Loss Spectroscopy (EELS): Provides information about the electronic excitations and optical properties of the material.[\[4\]](#)
- Infrared (IR) and Raman Spectroscopy: Used to measure the vibrational frequencies of the different phases of AlF_3 .[\[2\]](#)

Quantitative Data on AlF_3 Properties

The following tables summarize the key quantitative data for AlF_3 obtained from both computational studies and experimental measurements.

Table 1: Structural Properties of AlF_3

Property	Phase	Value	Method	Reference
Lattice Parameters				
a	α -AlF ₃	4.931 Å	Experimental	[11]
c	α -AlF ₃	12.466 Å	Experimental	[11]
a	α -AlF ₃	5.002 Å	PBE	[11]
c	α -AlF ₃	12.604 Å	PBE	[11]
a	cubic	3.589 Å	PBE (Quantum Espresso)	[7]
Unit Cell Volume	α -AlF ₃	0.261519 nm ³	Experimental	[12]
Bond Length (Al-F)	Gaseous	163 pm	Gas Electron Diffraction	[12][13]
Bond Angle (F-Al-F)	Gaseous	120°	VSEPR Theory	[14][15]
Coordination Geometry				
Aluminum	Solid	Octahedral	Experimental	[12]
Aluminum	Gaseous	Trigonal Planar	VSEPR Theory	[12][14]

Table 2: Electronic and Optical Properties of α -AlF₃

Property	Value	Method	Reference
Band Gap	10.81 eV	DFT (GGA-PBE) with GW correction	[4]
10 eV	Experimental	[5]	
Band Gap Type	Direct	DFT (GGA-PBE) with GW correction	[4]
Main Absorption Peak	~25 eV	EELS	[4]
Bader Charge (Al)	+2.565 e	PBE	[11]
Bader Charge (F)	-0.855 e	PBE	[11]

Table 3: Vibrational Frequencies of Gaseous AlF_3 (D_{3h} symmetry)

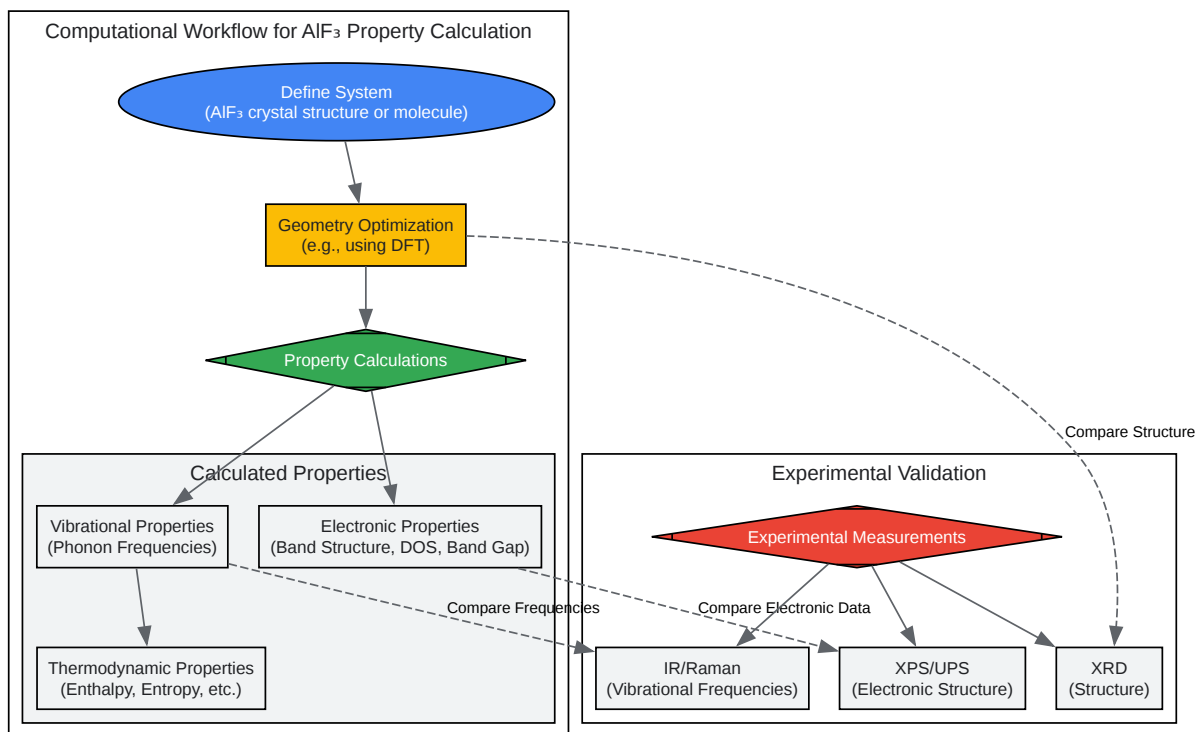
Mode	Symmetry	Frequency (cm^{-1})	Reference
1	A_1'	690	[16]
2	A_2''	297	[16]
3	E'	935	[16]
4	E'	263	[16]

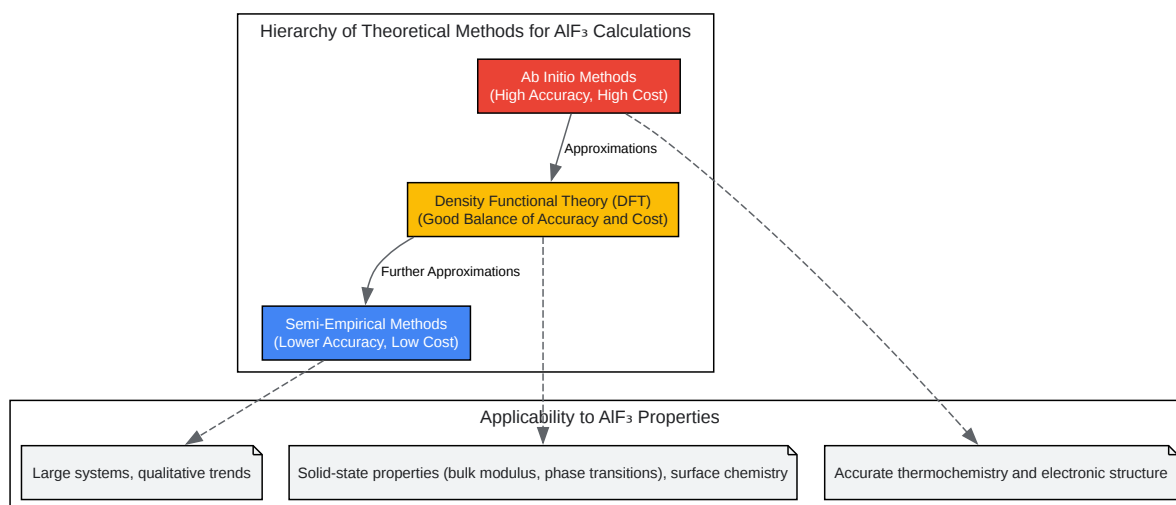
Table 4: Thermodynamic Properties of AlF_3

Property	Value	Units	Reference
Standard Enthalpy of Formation (ΔH_f°)	-1510.4	kJ/mol	[12]
-1209.32 \pm 2.50 (at 298.15 K)	kJ/mol	[16]	
Gibbs Free Energy of Formation (ΔG_f°)	-1431.1	kJ/mol	[12]
Standard Entropy (S°)	66.5	J/(mol·K)	[12]
276.69 \pm 0.80 (at 298.15 K)	J/(mol·K)	[16]	
Heat Capacity (C_p)	75.1	J/(mol·K)	[12]
62.24 (at 298.15 K)	J/(mol·K)	[16]	

Visualizations of Computational Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows and logical relationships in the quantum chemical study of AlF_3 .





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